2-Phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 313244-73-4, molecular formula: C₂₇H₃₀N₂O₃, molar mass: 430.54 g/mol) is a polyhydroquinoline derivative with a complex heterocyclic structure . Its core consists of a partially saturated quinoline ring system (positions 1–8), substituted at key positions:
- Position 2: Methyl group.
- Position 4: 4-(Dimethylamino)phenyl group, contributing electron-donating properties.
- Position 7: 4-Chlorophenyl group, introducing electron-withdrawing effects.
- Ester moiety: 2-Phenylethyl ester at position 3, influencing solubility and pharmacokinetics.
- Ketone: At position 5, critical for structural rigidity and hydrogen-bonding interactions.
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for diverse pharmacological activities, including calcium channel modulation, anti-inflammatory, and antioxidant effects .
Properties
IUPAC Name |
2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33ClN2O3/c1-21-30(33(38)39-18-17-22-7-5-4-6-8-22)31(24-11-15-27(16-12-24)36(2)3)32-28(35-21)19-25(20-29(32)37)23-9-13-26(34)14-10-23/h4-16,25,31,35H,17-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDRQZWRUAOEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Polyhydroquinoline derivatives share a common core but differ in substituents, which dictate their electronic, steric, and pharmacological profiles. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparisons
Key Observations
In contrast, the 4-chlorophenyl at position 7 introduces electron withdrawal, possibly stabilizing the ring system . Compounds with methoxy (e.g., ) or hydroxyl (e.g., ) groups offer hydrogen-bonding capabilities, absent in the target compound.
Isobutyl esters (e.g., ) further amplify lipophilicity, which may correlate with prolonged half-lives .
Pharmacological Potential: The ethyl 4-(2-Cl-phenyl) analog demonstrated anti-inflammatory activity at low doses, suggesting that chloro-substituted derivatives merit further exploration. The target compound’s dual chloro and dimethylamino substituents could synergize for enhanced receptor affinity. No direct activity data are available for the target compound, but its structural complexity aligns with 1,4-DHP derivatives known for calcium channel modulation .
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